molecular formula C8H18O3 B14206520 acetic acid;(3S)-2-methylpentan-3-ol CAS No. 833473-05-5

acetic acid;(3S)-2-methylpentan-3-ol

Cat. No.: B14206520
CAS No.: 833473-05-5
M. Wt: 162.23 g/mol
InChI Key: BIWZKFHFUUWKDK-RGMNGODLSA-N
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Description

It is the main component of vinegar apart from water and has the chemical formula CH₃COOH . The compound (3S)-2-methylpentan-3-ol is an organic molecule with a chiral center, making it optically active. This compound is a secondary alcohol with the molecular formula C₆H₁₄O. When combined, acetic acid and (3S)-2-methylpentan-3-ol form an ester, which is often used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

  • Acetic Acid

  • (3S)-2-Methylpentan-3-ol

      Oxidation: This compound can be oxidized to form ketones or carboxylic acids depending on the conditions and reagents used.

      Substitution: The hydroxyl group can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

Acetic Acid

Acetic acid exerts its effects primarily through its acidic nature. It can disrupt cell membranes and denature proteins, leading to its antimicrobial properties . In metabolic pathways, acetic acid is involved in the production of acetyl-CoA, a key molecule in the citric acid cycle .

(3S)-2-Methylpentan-3-ol

The mechanism of action of (3S)-2-methylpentan-3-ol is less well-studied, but it is believed to interact with various enzymes and receptors due to its chiral nature. This interaction can lead to changes in biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Acetic Acid: Acetic acid is unique due to its widespread use in both industrial and biological applications.

    (3S)-2-Methylpentan-3-ol: The uniqueness of (3S)-2-methylpentan-3-ol lies in its chiral nature, making it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.

Properties

CAS No.

833473-05-5

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

acetic acid;(3S)-2-methylpentan-3-ol

InChI

InChI=1S/C6H14O.C2H4O2/c1-4-6(7)5(2)3;1-2(3)4/h5-7H,4H2,1-3H3;1H3,(H,3,4)/t6-;/m0./s1

InChI Key

BIWZKFHFUUWKDK-RGMNGODLSA-N

Isomeric SMILES

CC[C@@H](C(C)C)O.CC(=O)O

Canonical SMILES

CCC(C(C)C)O.CC(=O)O

Origin of Product

United States

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